(3E)-N-(2,5-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(2,5-DICHLOROPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(2,5-DICHLOROPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps:
Formation of the Acetamido Intermediate: The initial step involves the reaction of 2-(2-methylphenoxy)acetic acid with an appropriate amine to form the acetamido intermediate.
Coupling Reaction: The acetamido intermediate is then coupled with 2,5-dichloroaniline under suitable conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Depending on the specific conditions, oxidation can yield various oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amine or alcohol derivatives.
Substitution Products: Substitution reactions can produce a range of substituted derivatives, depending on the reagents used.
Chemistry:
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic synthesis.
Material Science: It can be used in the development of new materials with specific properties.
Biology:
Biochemical Studies: The compound can be used in studies to understand biochemical pathways and interactions.
Medicine:
Drug Development:
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (3E)-N-(2,5-DICHLOROPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (3E)-N-(2,5-DICHLOROPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}PROPIONAMIDE
- (3E)-N-(2,5-DICHLOROPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}PENTANAMIDE
Comparison:
- Structural Differences: The primary differences lie in the length and structure of the carbon chain connecting the functional groups.
- Reactivity: These structural differences can influence the reactivity and stability of the compounds.
- Applications: While similar compounds may have overlapping applications, the specific properties of (3E)-N-(2,5-DICHLOROPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE can make it more suitable for certain applications, such as specific catalytic processes or targeted drug development.
Properties
Molecular Formula |
C19H19Cl2N3O3 |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
(3E)-N-(2,5-dichlorophenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-12-5-3-4-6-17(12)27-11-19(26)24-23-13(2)9-18(25)22-16-10-14(20)7-8-15(16)21/h3-8,10H,9,11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
MFHPVTHJWNPUFZ-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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